Yttrium oxalate

Description

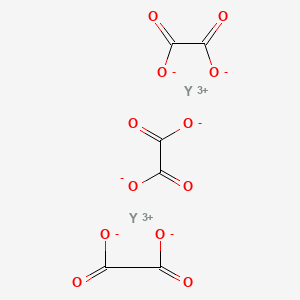

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

867-68-5 |

|---|---|

Molecular Formula |

C6H8O16Y2 |

Molecular Weight |

513.93 g/mol |

IUPAC Name |

oxalate;yttrium(3+);tetrahydrate |

InChI |

InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6 |

InChI Key |

GNAWMOMMJBCOHI-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3] |

Other CAS No. |

867-68-5 |

physical_description |

White odorless powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Formula and Structure of Yttrium Oxalate

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of this compound. It includes quantitative data, experimental protocols, and a visualization of its thermal decomposition pathway to support research and development activities in various scientific fields.

Chemical Formula and Hydration States

This compound is an inorganic compound with the base chemical formula Y₂(C₂O₄)₃ .[1][2] It is a salt formed from yttrium(III) ions (Y³⁺) and oxalate anions (C₂O₄²⁻). The anhydrous form has a molar mass of approximately 441.87 g/mol .[2]

This compound is characteristically a white, crystalline solid that is highly insoluble in water.[1][3][4] It readily forms crystalline hydrates, with the general formula Y₂(C₂O₄)₃·nH₂O. The number of water molecules (n) can vary, with the most commonly cited forms being the nonahydrate (n=9) and the decahydrate (n=10).[1][5][6][7] Other reported hydrate forms include the octahydrate, tetrahydrate, trihydrate, dihydrate, and monohydrate, which are often intermediates in the thermal decomposition process.[1][8] The nonahydrate, Y₂(C₂O₄)₃·9H₂O, has a molar mass of approximately 604.01 g/mol .[6][9]

Molecular and Crystal Structure

The structure of this compound is characterized by the coordination of yttrium ions with the bidentate oxalate ligands. The oxalate ions can bridge yttrium centers to form a complex three-dimensional polymeric network. The water molecules in the hydrated forms are incorporated into the crystal lattice, participating in the coordination sphere of the yttrium ion and forming hydrogen bonds.

Quantitative Data

A summary of key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Notes |

| Chemical Formula | Y₂(C₂O₄)₃ (anhydrous) | [1][2] |

| Y₂(C₂O₄)₃·9H₂O (nonahydrate) | [5][6][7] | |

| Molar Mass | 441.87 g/mol (anhydrous) | [2] |

| 604.01 g/mol (nonahydrate) | [6][9] | |

| Appearance | White crystalline powder | [1][2] |

| Solubility in Water | Highly insoluble | [1][3][4] |

| Solubility Product (Ksp) | 5.1 × 10⁻³⁰ at 25 °C | [1] |

| 5.34 x 10⁻²⁹ at 25 °C | [10] | |

| Density | 2.51 g/mL at 25 °C (hydrate, form unspecified) | [11] |

| Crystal System | Monoclinic (for Y₂(C₂O₄)₃·2H₂O) | [1] |

| Unit Cell Parameters | a = 9.3811 Å, b = 11.638 Å, c = 5.9726 Å, β = 96.079° (for Y₂(C₂O₄)₃·2H₂O) | [1] |

| Thermal Decomposition | Decomposes upon heating.[5] Dehydration of octahydrate to monohydrate occurs below ~200°C. Monohydrate is stable between ~200°C and 320°C. Anhydrous form decomposes above ~350°C to yttrium oxide (Y₂O₃).[4][8][12] | The process involves multiple stages of dehydration followed by the decomposition of the anhydrous oxalate.[8] |

Experimental Protocols

Synthesis of this compound via Co-Precipitation

This compound is commonly synthesized as a precursor for the production of high-purity yttrium oxide.[13][14] The co-precipitation method is a widely used technique.

Objective: To synthesize this compound (Y₂(C₂O₄)₃·nH₂O) by precipitation from an aqueous solution.

Materials:

-

Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃, or yttrium chloride, YCl₃)

-

Precipitating agent (e.g., oxalic acid, H₂C₂O₄, or ammonium oxalate, (NH₄)₂C₂O₄)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of the yttrium salt (e.g., 0.1 M Y(NO₃)₃) in deionized water.

-

Prepare a solution of the precipitating agent (e.g., 0.15 M H₂C₂O₄) in deionized water. A stoichiometric excess of the oxalate is often used.

-

-

Precipitation:

-

The precipitation can be carried out in two ways: "forward strike" (adding the precipitant to the yttrium salt solution) or "reverse strike" (adding the yttrium salt solution to the precipitant).[15]

-

Slowly add one solution to the other while vigorously stirring at a controlled temperature (e.g., 40 °C).[14] A white precipitate of this compound will form immediately.

-

The reaction is: 2 Y³⁺(aq) + 3 C₂O₄²⁻(aq) → Y₂(C₂O₄)₃(s).[1]

-

-

Aging:

-

Continue stirring the suspension for a period (e.g., 1 hour) to allow for the precipitate to age, which can improve its filterability and particle size distribution.[14]

-

-

Filtration and Washing:

-

Separate the precipitate from the solution by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a wash with a solvent like ethanol to aid in drying.

-

-

Drying:

-

Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80 °C) to a constant weight. Higher temperatures will lead to the loss of hydration water.

-

Analysis by Thermal Decomposition

Thermogravimetric Analysis (TGA) is a key technique to study the thermal decomposition of this compound and to determine its hydration state.

Objective: To analyze the thermal stability and decomposition pathway of synthesized this compound hydrate.

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (e.g., 5-10 mg) into the TGA sample pan (typically alumina or platinum).

-

TGA Measurement:

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The measurement is typically performed under a controlled atmosphere, such as air or an inert gas like nitrogen or argon.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

-

The distinct steps in the mass loss curve correspond to the sequential removal of water molecules and the final decomposition of the anhydrous oxalate to yttrium oxide (Y₂O₃).[8]

-

The temperature ranges for these decomposition steps can be determined from the derivative of the TGA curve (DTG curve).

-

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound octahydrate upon heating, a process involving multiple dehydration steps followed by the decomposition of the anhydrous salt to form intermediates and finally yttrium oxide.[8]

Caption: Thermal decomposition pathway of this compound octahydrate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6O12Y2 | CID 164745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Yttrium compounds - Wikipedia [en.wikipedia.org]

- 5. This compound|13266-82-5|lookchem [lookchem.com]

- 6. Yttrium (III) Oxalate Nonahydrate - ProChem, Inc. [prochemonline.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. Thermal Decomposition of this compound [jstage.jst.go.jp]

- 9. Yttrium(III) Oxalate Nonahydrate | C6H18O21Y2 | CID 3084136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound|lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Research Portal [openresearch.surrey.ac.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Yttrium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of yttrium oxalate. The information is presented to support research, scientific analysis, and potential applications in various fields, including drug development.

Chemical Identity and Physical Properties

This compound is an inorganic compound, the salt of yttrium and oxalic acid, with the chemical formula Y₂(C₂O₄)₃.[1] It is a white, odorless crystalline powder.[2] this compound is typically found in various hydrated forms, most commonly as the nonahydrate or decahydrate.[3][4][5]

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | Y₂(C₂O₄)₃ | [1] |

| Molar Mass (anhydrous) | 441.87 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Highly insoluble | [1][6] |

| Solubility Product (Ksp) at 25 °C | 5.1 × 10⁻³⁰ | [3] |

| Solubility in Acids | Moderately soluble in strong mineral acids | [6] |

| Melting Point | Decomposes upon heating |

Table 1: Physical and Chemical Properties of this compound

| Hydrated Form | Chemical Formula | Molar Mass ( g/mol ) |

| Dihydrate | Y₂(C₂O₄)₃·2H₂O | 477.89 |

| Trihydrate | Y₂(C₂O₄)₃·3H₂O | 495.91 |

| Tetrahydrate | Y₂(C₂O₄)₃·4H₂O | 513.92 |

| Nonahydrate | Y₂(C₂O₄)₃·9H₂O | 604.01 |

| Decahydrate | Y₂(C₂O₄)₃·10H₂O | 622.02 |

Table 2: Common Hydrates of this compound

Crystallographic Properties

The crystal structure of this compound hydrates has been a subject of study. The dihydrate, Y₂(C₂O₄)₃·2H₂O, is known to crystallize in the monoclinic system.[3]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2₁/c | 9.3811 | 11.638 | 5.9726 | 96.079 |

Table 3: Crystallographic Data for this compound Dihydrate (Y₂(C₂O₄)₃·2H₂O) [3]

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process that ultimately yields yttrium oxide (Y₂O₃). This process is of significant interest for the synthesis of high-purity yttria, which has numerous applications in ceramics, electronics, and catalysis. The decomposition typically proceeds through the loss of water molecules (dehydration) followed by the decomposition of the anhydrous oxalate.

The exact temperatures for each decomposition step can vary depending on factors such as the heating rate and the atmosphere. The following table provides a general overview of the decomposition stages for this compound decahydrate.

| Temperature Range (°C) | Process | Gaseous Products |

| 40 - 200 | Dehydration (loss of water molecules) | H₂O |

| 200 - 400 | Formation of anhydrous this compound | H₂O |

| 400 - 600 | Decomposition of anhydrous this compound to yttrium oxycarbonate | CO, CO₂ |

| 600 - 800 | Decomposition of yttrium oxycarbonate to yttrium oxide | CO₂ |

Table 4: Thermal Decomposition Stages of this compound Decahydrate

Experimental Protocols

Synthesis of this compound Decahydrate (Precipitation Method)

This protocol describes the synthesis of this compound decahydrate by direct precipitation.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare the Yttrium Nitrate Solution: Dissolve a calculated amount of yttrium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.

-

Prepare the Oxalic Acid Solution: Dissolve a stoichiometric excess of oxalic acid dihydrate in deionized water to create a 0.15 M solution.

-

Precipitation: While vigorously stirring the yttrium nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the suspension for 1-2 hours at room temperature to allow for the complete precipitation and aging of the crystals.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the this compound precipitate in a drying oven at a temperature below 80 °C to obtain the decahydrate form. Higher temperatures may lead to the loss of water of hydration.

Thermal Analysis of this compound

This protocol outlines the procedure for analyzing the thermal decomposition of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a TGA/DSC crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Temperature Program: Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA and DSC curves to identify the temperature ranges and corresponding weight losses for each decomposition step. The DSC curve will indicate whether the processes are endothermic or exothermic.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Thermal decomposition pathway of this compound hydrate to yttrium oxide.

References

- 1. s4science.at [s4science.at]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. buy Yttrium(III) oxalate nonahydrate Crystalline - FUNCMATER [funcmater.com]

- 5. Yttrium(III) Oxalate Nonahydrate | C6H18O21Y2 | CID 3084136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Synthesis of Yttrium Oxalate from Yttrium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of yttrium oxalate from yttrium nitrate, a critical precursor for the production of high-purity yttrium oxide. Yttrium oxide nanoparticles have garnered significant interest in the biomedical field for applications such as drug delivery systems, bioimaging, and cancer therapy.[1][2] The co-precipitation method, detailed herein, is a widely utilized technique for this synthesis, offering control over the physicochemical properties of the final product.

Core Synthesis Reaction

The fundamental principle behind the synthesis is the reaction of a soluble yttrium salt, typically yttrium nitrate (Y(NO₃)₃), with an oxalic acid (H₂C₂O₄) or an oxalate salt solution to precipitate insoluble this compound (Y₂(C₂O₄)₃). The resulting this compound is often hydrated, and its subsequent calcination yields yttrium oxide (Y₂O₃).[1][3][4]

The general chemical equation for the precipitation reaction is:

2Y(NO₃)₃(aq) + 3H₂C₂O₄(aq) → Y₂(C₂O₄)₃(s) + 6HNO₃(aq)

Experimental Protocols

Several variations of the co-precipitation method exist, with parameters adjusted to control the characteristics of the this compound precipitate. Below are detailed experimental protocols derived from established research.

Standard Co-Precipitation Method

This protocol outlines a common procedure for the synthesis of this compound.

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Ammonium Oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Ethanol (95%)

-

Diethyl ether

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

pH meter

-

Centrifuge and centrifuge tubes

-

Buchner funnel and filter paper

-

Oven

-

Furnace (for calcination to yttrium oxide)

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of yttrium nitrate. For example, a solution containing 15 g Y/L.[5]

-

Prepare an aqueous solution of the precipitating agent (e.g., oxalic acid or ammonium oxalate).

-

-

Precipitation:

-

The precipitation can be carried out in two primary modes:

-

The addition is typically performed dropwise while continuously stirring the solution.

-

The reaction temperature can be varied from room temperature to 100 °C.[1][3][4] A specific example found to be optimal for producing pure Y₂O₃ nanoparticles involves a co-precipitation reaction at 40 °C for 1 hour.[4]

-

-

Aging the Precipitate:

-

After the addition is complete, the mixture is typically stirred for a period ranging from 30 minutes to 3 hours to allow for the complete precipitation and aging of the crystals.[3][4]

-

For the formation of larger this compound crystals, the precipitate can be maintained in the mother liquor at a temperature of 90°-100° C for a period of 30 minutes to 24 hours.[5]

-

-

Separation and Washing:

-

The this compound precipitate is separated from the solution by centrifugation or filtration.

-

The precipitate is then washed successively with deionized water, 95% ethanol, and diethyl ether to remove any unreacted reagents and byproducts.[6]

-

-

Drying:

-

The washed precipitate is dried in an oven at a suitable temperature (e.g., 50-80 °C) until a constant weight is achieved.

-

-

Calcination (Optional, for Yttrium Oxide Synthesis):

Data Presentation

The following tables summarize key quantitative data from various studies on the synthesis of this compound and its conversion to yttrium oxide.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value Range | Source |

| Yttrium Nitrate Concentration | 15 g Y/L | [5] |

| Co-precipitation Temperature | Room Temperature - 100 °C | [1][3][4] |

| Optimal Co-precipitation Temp. | 40 °C | [4] |

| Reaction Duration | 0.5 - 3 hours | [3][4] |

| Optimal Reaction Duration | 1 hour | [4] |

| Aging Temperature | 90 - 100 °C | [5] |

| Aging Time | 0.5 - 24 hours | [5] |

Table 2: Calcination Parameters for Yttrium Oxide Synthesis from this compound

| Parameter | Value Range | Source |

| Calcination Temperature | 500 - 800 °C | [4] |

| Optimal Calcination Temp. | 650 °C | [1][4] |

| Calcination Duration | 2 - 8 hours | [4] |

| Optimal Calcination Duration | 4 hours | [1][4] |

Table 3: Properties of Resulting Yttrium Oxide Nanoparticles

| Property | Value | Source |

| Crystallite Size | 7 - 21 nm | [4] |

| Specific Surface Area | 7.40 m²/g | [4] |

| Morphology | Semispherical | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to yttrium oxide.

Factors Influencing this compound Properties

This diagram illustrates the key parameters that influence the final properties of the synthesized this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. US4238467A - Method of producing yttrium oxide with particularly big particles - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Solubility Product and Constants of Yttrium Oxalate

This technical guide provides a comprehensive overview of the solubility product (Ksp) and related thermodynamic constants of yttrium oxalate (Y₂(C₂O₄)₃). Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles of this compound solubility, experimental methodologies for its determination, and relevant thermodynamic data.

Introduction to this compound Solubility

This compound is a sparingly soluble salt, a characteristic that is crucial in various chemical processes, including the separation and purification of yttrium, and in the synthesis of yttrium-based materials.[1][2] Its low solubility in aqueous solutions is quantified by the solubility product constant (Ksp), which represents the equilibrium between the solid this compound and its constituent ions in a saturated solution.

The dissolution equilibrium for this compound in water can be expressed as:

Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq)

The solubility product constant (Ksp) is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient:

Ksp = [Y³⁺]²[C₂O₄²⁻]³

A smaller Ksp value indicates lower solubility. The solubility of this compound can be influenced by factors such as temperature, pH, and the presence of common ions or complexing agents. For instance, the solubility of this compound has been observed to increase significantly at a pH above 1.5.

Quantitative Data: Solubility Product and Thermodynamic Constants

The solubility product constant for this compound has been reported at standard conditions. While extensive experimental data on the thermodynamic constants of dissolution for this compound is not widely available in the literature, the relationship between Ksp and the standard Gibbs free energy of solution (ΔG°_sol) can be used to understand the thermodynamics of the process.

Table 1: Solubility Product Constant of this compound

| Compound | Formula | Ksp at 25°C |

| This compound | Y₂(C₂O₄)₃ | 5.1 × 10⁻³⁰ |

The standard Gibbs free energy of solution can be calculated from the Ksp value using the following equation:

ΔG°_sol = -RT ln(Ksp)

Where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

The standard Gibbs free energy of solution is related to the standard enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution by the Gibbs-Helmholtz equation:

ΔG°_sol = ΔH°_sol - TΔS°_sol

While specific experimental values for ΔH°_sol and ΔS°_sol for this compound dissolution are not readily found in the reviewed literature, these relationships are fundamental to understanding the driving forces of the dissolution process.

Experimental Protocols for Ksp Determination

The determination of the solubility product of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Below are detailed methodologies for three common experimental approaches.

Potentiometric Titration

This method involves the titration of a saturated solution of this compound with a standard solution of a titrant that reacts with one of the constituent ions, while monitoring the electrochemical potential.

Methodology:

-

Preparation of a Saturated Solution: Add an excess of solid this compound to deionized water in a beaker. Stir the mixture for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution to remove the undissolved solid. The clear filtrate is a saturated solution of this compound.

-

Titration Setup: Place a known volume of the saturated this compound solution into a beaker. Insert an appropriate ion-selective electrode (e.g., a yttrium ISE) and a reference electrode into the solution.

-

Titration: Titrate the solution with a standardized solution of a complexing agent for yttrium, such as EDTA (ethylenediaminetetraacetic acid). Record the potential difference as a function of the volume of titrant added.

-

Data Analysis: Plot the potential versus the volume of titrant. The equivalence point of the titration can be determined from the point of maximum slope on the titration curve. The concentration of Y³⁺ in the saturated solution can then be calculated. From the stoichiometry of the dissolution, the concentration of C₂O₄²⁻ can be determined, and subsequently, the Ksp can be calculated.

Conductometric Measurement

This technique relies on measuring the electrical conductivity of a saturated solution of this compound. The conductivity is proportional to the concentration of the dissolved ions.

Methodology:

-

Preparation of a Saturated Solution: Prepare a saturated solution of this compound as described in the potentiometric titration method, ensuring the use of high-purity deionized water with low intrinsic conductivity.

-

Conductivity Measurement: Calibrate a conductivity meter using standard solutions of known conductivity. Measure the conductivity of the saturated this compound solution at a constant temperature.

-

Data Analysis: The measured conductivity of the solution is the sum of the conductivities of the Y³⁺ and C₂O₄²⁻ ions. Using the molar ionic conductivities (λ°) of the individual ions (which can be found in reference tables), the molar solubility (s) of this compound can be calculated using the following relationship: Λ_m = (κ - κ_solvent) / s where Λ_m is the molar conductivity, κ is the measured conductivity of the solution, and κ_solvent is the conductivity of the solvent. The molar conductivity of the solution can also be expressed in terms of the molar ionic conductivities: Λ_m = 2λ°(Y³⁺) + 3λ°(C₂O₄²⁻) By solving for the molar solubility (s), the concentrations of the ions at equilibrium can be determined ([Y³⁺] = 2s and [C₂O₄²⁻] = 3s), and the Ksp can be calculated.

Radiotracer Method

This highly sensitive method is suitable for substances with very low solubility and involves labeling one of the constituent ions with a radioactive isotope.

Methodology:

-

Synthesis of Radiolabeled this compound: Synthesize this compound using a yttrium salt containing a radioactive isotope of yttrium (e.g., ⁹⁰Y).

-

Preparation of a Saturated Solution: Prepare a saturated solution of the radiolabeled this compound at a constant temperature, allowing sufficient time to reach equilibrium.

-

Measurement of Radioactivity: Take a known volume of the clear, filtered saturated solution and measure its radioactivity using a suitable detector (e.g., a scintillation counter).

-

Calibration: Prepare a series of standard solutions with known concentrations of the radiolabeled yttrium and measure their radioactivity to create a calibration curve.

-

Data Analysis: From the calibration curve, determine the concentration of the radiolabeled yttrium in the saturated solution. This directly gives the equilibrium concentration of Y³⁺. The concentration of the oxalate ion can be determined from the stoichiometry of the dissolution, and the Ksp can then be calculated.

Visualizations

This compound Dissolution Equilibrium

The following diagram illustrates the dynamic equilibrium between solid this compound and its dissolved ions in a saturated solution.

Caption: Dissolution and precipitation equilibrium of this compound.

Experimental Workflow for Ksp Determination via Titration

This diagram outlines the key steps in determining the Ksp of this compound using a titration-based method.

Caption: Workflow for Ksp determination by titration.

Logical Relationship for Ksp Calculation

This diagram illustrates the logical flow from experimental measurements to the final calculation of the solubility product constant.

Caption: Logical flow for the calculation of Ksp.

References

Unraveling the Crystalline Architecture of Yttrium Oxalate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of yttrium oxalate hydrates, critical precursors in the synthesis of advanced materials, including high-purity yttrium oxide for applications in ceramics, phosphors, and catalysis. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes the intricate relationships between different hydrated forms.

Crystal Structure of this compound Hydrates: A Comparative Analysis

This compound, with the general formula Y₂(C₂O₄)₃·nH₂O, exists in several hydrated forms, each possessing a unique crystal structure. The degree of hydration significantly influences the material's properties and its subsequent transformation into yttrium oxide. While extensive research has been conducted, a complete crystallographic dataset for all hydrates is not fully consolidated in the existing literature. The following tables summarize the currently available quantitative data for the most commonly cited this compound hydrates.

Table 1: Crystallographic Data for this compound Hydrates

| Hydrate Formula | Common Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| Y₂(C₂O₄)₃·10H₂O | This compound Decahydrate | Triclinic | P-1 | 9.131 | 9.534 | 8.861 | 107.15 | 107.26 | 90.75 | 694.7 |

| Y₂(C₂O₄)₃·9H₂O | This compound Nonahydrate | Monoclinic | C2/c | 17.842 | 8.988 | 12.112 | 90 | 127.34 | 90 | 1546.1 |

| Y₂(C₂O₄)₃·6H₂O | This compound Hexahydrate (Triclinic) | Triclinic | P-1 | 8.229(3) | 9.739(1) | 9.754(3) | 60.74(1) | 72.36(1) | 84.67(1) | 648.5(1) |

| Y₂(C₂O₄)₃·6H₂O | This compound Hexahydrate (Monoclinic) | Monoclinic | C2/m | 11.552(1) | 17.168(1) | 8.719(1) | 90 | 130.64(1) | 90 | 1312.1(1) |

| Y₂(C₂O₄)₃·4H₂O | This compound Tetrahydrate | Orthorhombic | Pnma | 11.725 | 9.588 | 8.545 | 90 | 90 | 90 | 961.3 |

| Y₂(C₂O₄)₃·2H₂O | This compound Dihydrate | Monoclinic | C2/m | 9.3811 | 11.638 | 5.9726 | 90 | 96.079 | 90 | 648.9 |

Note: Some crystallographic data, particularly for the decahydrate and nonahydrate, are based on limited available literature and may require further confirmation through dedicated single-crystal X-ray diffraction studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound hydrates. The following sections outline the key experimental procedures cited in the literature.

Synthesis of this compound Decahydrate (Y₂(C₂O₄)₃·10H₂O)

This protocol describes a common precipitation method for synthesizing this compound decahydrate, a frequent starting material for obtaining other hydrated forms and ultimately yttrium oxide.

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M solution of yttrium nitrate hexahydrate in deionized water.

-

Prepare a 0.15 M solution of oxalic acid dihydrate in deionized water.

-

Heat both solutions to 70-80 °C.

-

Slowly add the oxalic acid solution to the yttrium nitrate solution with constant stirring. A white precipitate of this compound decahydrate will form immediately.

-

Continue stirring the mixture at 70-80 °C for 1-2 hours to ensure complete precipitation and particle growth.

-

Allow the precipitate to cool to room temperature and then age for several hours or overnight.

-

Separate the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

Dry the resulting white powder in a desiccator at room temperature.

Formation of Lower Hydrates via Thermal Decomposition

Lower hydrates of this compound can be obtained through controlled thermal decomposition of the decahydrate. The specific hydrate formed is dependent on the temperature and atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) or a tube furnace with temperature control.

-

Inert gas supply (e.g., nitrogen or argon) or air/oxygen supply.

Procedure:

-

Place a known amount of this compound decahydrate in the TGA pan or a crucible within the tube furnace.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a continuous flow of the desired gas.

-

The formation of different hydrates can be identified by the distinct mass loss steps observed in the TGA curve. The approximate temperature ranges for the formation of various hydrates are:

-

Hexahydrate (Y₂(C₂O₄)₃·6H₂O): ~40-100 °C

-

Tetrahydrate (Y₂(C₂O₄)₃·4H₂O): ~100-150 °C

-

Dihydrate (Y₂(C₂O₄)₃·2H₂O): ~150-220 °C[1]

-

-

To isolate a specific hydrate, the sample can be held at the corresponding temperature plateau until the mass loss stabilizes.

Characterization Techniques

2.3.1. X-ray Diffraction (XRD): Powder X-ray diffraction is the primary technique for identifying the crystalline phases of this compound hydrates and determining their crystal structures.

-

Instrument: A powder diffractometer with Cu Kα radiation is typically used.

-

Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) for phase identification. Rietveld refinement can be used to determine lattice parameters and other structural details.

2.3.2. Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition behavior of the hydrates, allowing for the determination of the water content and the identification of dehydration steps.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in the TGA pan.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.

Visualizing Relationships and Workflows

Thermal Decomposition Pathway of this compound Hydrates

The thermal decomposition of this compound decahydrate follows a sequential dehydration process, ultimately leading to the formation of anhydrous this compound, which then decomposes to yttrium oxide. This pathway is a critical consideration in the synthesis of yttrium oxide with controlled morphology and properties.

Caption: Thermal decomposition pathway of this compound decahydrate.

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of this compound hydrates involve a systematic workflow, from precursor preparation to detailed structural and thermal analysis. This workflow ensures the production of well-defined materials and the accurate determination of their properties.

Caption: Experimental workflow for this compound hydrate synthesis and characterization.

References

An In-depth Technical Guide to Yttrium Oxalate Precursor Chemistry for Advanced Materials Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of yttrium oxalate precursor chemistry, a cornerstone in the synthesis of advanced yttrium-based materials, particularly high-purity yttrium oxide (Y₂O₃). The oxalate precursor route is favored for its ability to yield materials with controlled morphology, particle size, and high purity, which are critical attributes for applications ranging from ceramics and catalysts to biomedical imaging and drug delivery systems.

Core Concepts of the this compound Precursor Method

The synthesis of yttrium oxide via the this compound precursor method is a multi-step process involving the precipitation of this compound followed by its thermal decomposition. This method offers excellent control over the stoichiometry and homogeneity of the final product. This compound, with the chemical formula Y₂(C₂O₄)₃, is an inorganic salt that is highly insoluble in water.[1][2] This low solubility is a key factor in its precipitation from aqueous solutions.[1][3]

The precursor is typically synthesized through a co-precipitation reaction involving a soluble yttrium salt, such as yttrium nitrate (Y(NO₃)₃), and a precipitating agent like oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).[3][4] The resulting precipitate is a hydrated form of this compound, commonly this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) or other hydrated forms.[5] Subsequent calcination of the this compound precursor at elevated temperatures leads to its decomposition, yielding pure, cubic-phase yttrium oxide.[6][7]

Synthesis of this compound Precursor

The co-precipitation method is the most common approach for synthesizing this compound precursors. The reaction parameters during this stage significantly influence the properties of the final yttrium oxide product.

Experimental Protocol: Co-Precipitation of this compound

A typical protocol for the synthesis of this compound nanoparticles is as follows:

-

Precursor Solution Preparation: A calculated amount of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is dissolved in deionized water to achieve the desired concentration.[4]

-

Precipitating Agent Solution Preparation: A solution of a precipitating agent, such as ammonium oxalate, is prepared in deionized water.[4]

-

Precipitation: The precipitating agent solution is slowly added to the yttrium nitrate solution while stirring vigorously. This results in the formation of a white precipitate of this compound.[4] The reaction temperature is often controlled, for instance, at 40 °C.[6][8]

-

Aging: The mixture is continuously stirred for a specific duration, typically 1 to 4 hours, to allow the precipitate to age.[4]

-

Washing: The precipitate is separated from the solution by centrifugation or filtration. It is then washed multiple times with deionized water and ethanol to remove any unreacted ions and byproducts.[4]

-

Drying: The washed precipitate is dried in an oven at a low temperature, for example, 80 °C, overnight to remove the solvent.[4]

The order of addition of the reactants, known as "forward strike" (oxalic acid to yttrium nitrate solution) versus "reverse strike" (yttrium nitrate to oxalic acid solution), can influence the properties of the resulting powder.[7]

Characterization of the this compound Precursor

A variety of analytical techniques are employed to characterize the synthesized this compound precursor and the final yttrium oxide product.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are crucial for studying the thermal decomposition behavior of the this compound precursor.[9][10] TGA measures the weight loss of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[10]

-

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the precursor and the final oxide.[6][11]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to investigate the morphology, particle size, and microstructure of the synthesized materials.[6][12]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the precursor and to confirm the formation of yttrium oxide.[6]

-

Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the specific surface area of the powders.[6]

Thermal Decomposition of this compound

The thermal decomposition of hydrated this compound is a multi-stage process that ultimately yields yttrium oxide.[5][9]

Decomposition Pathway

The decomposition of this compound octahydrate (Y₂(C₂O₄)₃·8H₂O) proceeds through the following general stages:

-

Dehydration: The hydrated this compound loses its water molecules in several steps. For example, the octahydrate first dehydrates to a trihydrate, then to a dihydrate, and finally to a monohydrate at temperatures below approximately 200°C.[9] The monohydrate is relatively stable up to around 320°C.[9]

-

Anhydrous Oxalate Decomposition: Above approximately 350°C, the anhydrous this compound begins to decompose.[9] This decomposition can proceed directly to the oxide or through the formation of intermediate compounds such as yttrium oxycarbonate ((YO)₂CO₃).[5][9]

-

Intermediate Decomposition: The intermediate oxycarbonate then decomposes at higher temperatures to form yttrium oxide.[5] For instance, yttrium oxycarbonate can be converted to yttrium oxide by heating at 450 °C.[5]

Influence of Atmosphere

The atmosphere in which the calcination is carried out can affect the decomposition pathway and the properties of the final product. For instance, in a CO₂ atmosphere at 390 °C, yttrium oxycarbonate with the composition (YCO₃)₂O can form.[5] In contrast, in nitrogen, oxygen, or air at the same temperature, (YO)₂CO₃ is obtained.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound precursor chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Y₂(C₂O₄)₃ | [1] |

| Solubility Product (Ksp) at 25 °C | 5.1 x 10⁻³⁰ | [1] |

| Alternate Ksp Value | 5.34 x 10⁻²⁹ | [13] |

| Hydrated Forms | Y₂(C₂O₄)₃·nH₂O (n=4, 9, 10) | [1] |

Table 2: Thermal Decomposition Stages of this compound Hydrate

| Temperature Range (°C) | Process | Product | Reference |

| < 200 | Dehydration | Y₂(C₂O₄)₃·H₂O | [9] |

| 200 - 320 | Stable Monohydrate | Y₂(C₂O₄)₃·H₂O | [9] |

| > 350 | Anhydrous Decomposition | Intermediate/Oxide | [9] |

| 390 - 460 | Active Decomposition | Intermediate Oxycarbonates | [5] |

| 450 | Oxycarbonate to Oxide | Y₂O₃ | [5] |

| 550 | Direct Decomposition | Y₂O₃ | [5] |

| 650 | Calcination | Y₂O₃ | [6][8] |

Table 3: Properties of Yttrium Oxide Derived from Oxalate Precursor

| Synthesis/Calcination Conditions | Crystallite Size (nm) | Specific Surface Area (m²/g) | Reference |

| Co-precipitation at 40°C for 1h, calcination at 650°C for 4h | 7 - 21 | 7.40 | [6][8] |

| Decomposition of (YO)₂CO₃ at 450°C | - | 50 - 60 | [5] |

| Decomposition of Y₂(C₂O₄)₃·10H₂O at 550°C | - | 65 | [5] |

| Deagglomerated oxalate calcined at 1073 K (800 °C) | 20 - 40 | - | [7] |

Logical Relationships in this compound Chemistry

The properties of the final yttrium oxide are intricately linked to the conditions employed during the precursor synthesis and its subsequent thermal treatment.

This guide provides a foundational understanding of this compound precursor chemistry. For researchers and professionals in drug development, mastering these principles is essential for designing and synthesizing yttrium-based nanomaterials with tailored properties for advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Rare Earth Oxalate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermal Decomposition of this compound [jstage.jst.go.jp]

- 10. tainstruments.com [tainstruments.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Yttrium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for yttrium oxalate. It is intended to be a crucial resource for laboratory personnel and professionals in the field of drug development who may work with this compound. The information is compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

This compound is an inorganic salt of yttrium and oxalic acid. It is a white, odorless, crystalline solid that is highly insoluble in water.[1][2] Upon heating, it decomposes to form yttrium oxide.[1] Various hydrated forms of this compound exist, with the nonahydrate and decahydrate being common.[3][4]

| Property | Value | Source(s) |

| Chemical Formula | Y₂(C₂O₄)₃ | [4] |

| Molecular Weight | 441.87 g/mol (anhydrous) | [5] |

| CAS Number | 867-68-5 (anhydrous), 13266-82-5 (nonahydrate) | [3][4] |

| Appearance | White crystalline solid/powder | [4][5] |

| Solubility in Water | Insoluble | [1][4] |

| Solubility Product (Ksp) | 5.1 x 10⁻³⁰ | [4] |

| Decomposition Temperature | Decomposes upon heating | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute toxicity upon ingestion or skin contact and the risk of serious eye damage.[5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Signal Word: Danger [5]

GHS Pictograms: [5]

Toxicological Information

Yttrium: Yttrium and its compounds are known to cause eye irritation.[7] Animal studies have indicated the potential for pulmonary irritation and liver damage.[7] Long-term exposure to yttrium may lead to pneumoconiosis, a scarring of the lungs.[7] At a cellular level, yttrium has been shown to induce apoptosis (programmed cell death) through the disruption of calcium signaling pathways (Ca²⁺/IP3R1/CaMKII). It can also generate reactive oxygen species (ROS), leading to cytotoxicity and DNA damage, and can inhibit antioxidant defense pathways such as Nrf2/PPARγ.

Oxalate: Oxalate is a toxic metabolite that can cause significant injury to the kidneys by forming calcium oxalate crystals, leading to tubular obstruction and damage.[8] The toxicity of oxalate is mediated through several mechanisms, including the activation of lipid signaling pathways, production of ROS, and the induction of inflammatory responses through the activation of the endoplasmic reticulum stress (ERS) and NF-κB signaling pathways.

Proposed Toxicological Signaling Pathways for this compound

Based on the known toxicities of yttrium and oxalate, exposure to this compound could potentially trigger a cascade of cellular events leading to toxicity. The following diagram illustrates a proposed logical relationship of these pathways.

References

- 1. americanelements.com [americanelements.com]

- 2. Yttrium - Wikipedia [en.wikipedia.org]

- 3. This compound|13266-82-5|lookchem [lookchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C6O12Y2 | CID 164745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. gfschemicals.com [gfschemicals.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Yttria (Y₂O₃) Nanoparticles via Yttrium Oxalate Precipitation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of high-purity yttrium oxide (Y₂O₃), or yttria, nanoparticles using the yttrium oxalate precipitation method. This chemical precipitation technique is widely employed due to its simplicity, cost-effectiveness, and ability to control particle size and morphology.[1][2] The process involves the precipitation of an this compound precursor from an aqueous solution, followed by calcination to yield the final yttria nanoparticles. These nanoparticles are of significant interest for various applications, including in ceramics, phosphors, catalysis, and biomedical imaging, owing to their high thermal stability and dielectric constant.[2][3][4] This guide details the experimental workflow, optimized protocols, and the influence of key synthesis parameters on the final product's characteristics.

Principle of the Method

The synthesis of yttria nanoparticles via oxalate precipitation is a two-step process:

-

Precipitation: An yttrium salt, typically yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), is dissolved in deionized water and reacted with a precipitating agent, such as oxalic acid or ammonium oxalate. This reaction leads to the formation of a white precipitate of this compound (Y₂(C₂O₄)₃).

Chemical Equation: 2 Y(NO₃)₃ + 3 (NH₄)₂C₂O₄ → Y₂(C₂O₄)₃(s) + 6 NH₄NO₃

-

Calcination: The collected and dried this compound precursor is subjected to high-temperature heat treatment in a furnace. This thermal decomposition process removes the oxalate group and yields pure yttrium oxide (Y₂O₃).

Chemical Equation: Y₂(C₂O₄)₃(s) + 3 O₂ → Y₂O₃(s) + 6 CO₂(g)

The final properties of the Y₂O₃ nanoparticles, such as particle size, size distribution, and morphology, are highly dependent on the conditions maintained during both the precipitation and calcination steps.[2][4]

Experimental Workflow

The overall process from precursor synthesis to final nanoparticle characterization is illustrated below.

Caption: Experimental workflow for yttria nanoparticle synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol is based on optimized conditions reported to yield pure, semispherical nanoparticles.[5][6]

Materials and Equipment:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ammonia oxalate or Oxalic acid

-

Deionized (DI) water

-

Beakers and magnetic stirrer with hotplate

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of yttrium nitrate.

-

Separately, prepare an aqueous solution of the precipitating agent (e.g., ammonia oxalate).

-

-

Precipitation Reaction:

-

Heat the yttrium nitrate solution to 40°C while stirring.

-

Slowly add the precipitating agent solution to the yttrium nitrate solution. The order of addition can be reversed (reverse strike), which may influence powder properties.[7]

-

A white precipitate of this compound will form instantly.

-

The final pH of the solution can significantly impact particle size; adjusting the pH to a value around 8 has been shown to produce smaller particles compared to a pH of 10.[2][4]

-

-

Aging the Precipitate:

-

Washing and Filtering:

-

Allow the precipitate to settle.

-

Decant the supernatant and wash the precipitate several times with DI water to remove impurities.

-

Filter the washed precipitate using a Buchner funnel.

-

-

Drying:

-

Dry the collected this compound precursor in an oven at a temperature of approximately 80-100°C for 24 hours or until a constant weight is achieved.

-

Protocol 2: Calcination of this compound to Yttria (Y₂O₃) Nanoparticles

Materials and Equipment:

-

Dried this compound precursor

-

Alumina crucible

-

High-temperature muffle furnace

Procedure:

-

Preparation: Place the dried this compound powder into an alumina crucible.

-

Calcination:

-

Place the crucible in the muffle furnace.

-

Heat the furnace to the target calcination temperature. A temperature of 650°C for 4 hours is an optimal condition for producing fine nanoparticles.[5][6] Temperatures can range from 500°C to over 1000°C depending on the desired particle size.[2][5]

-

Hold the temperature for the desired duration, typically between 2 and 8 hours.[5][6]

-

-

Cooling: After calcination, allow the furnace to cool down to room temperature naturally.

-

Collection: Carefully collect the resulting white powder of Y₂O₃ nanoparticles from the crucible.

Influence of Synthesis Parameters and Data

The synthesis conditions at each stage critically determine the properties of the final yttria nanoparticles.

Table 1: Effect of Precipitation and Calcination Parameters on Y₂O₃ Nanoparticle Properties

| Parameter | Condition | Resulting Particle/Crystallite Size | Specific Surface Area (m²/g) | Morphology | Reference |

| Precipitation Temperature | 40°C | 7-21 nm | 7.40 | Semispherical | [5][6] |

| Precipitation Time | 1 hour | 7-21 nm | 7.40 | Semispherical | [5][6] |

| Solution pH | 8 | ~30 nm (smaller mean size) | - | Well-dispersed | [2] |

| Solution pH | 9 | - | - | Nanorods | [8] |

| Solution pH | 10 | Larger mean size | - | - | [2][4] |

| Calcination Temperature | 650°C (for 4h) | 7-21 nm | 7.40 | Semispherical | [5][6] |

| Calcination Temperature | 800°C | - | - | - | [2] |

| Calcination Temperature | 1000°C / 1073 K | 20-40 nm | - | Cuboidal | [2] |

| Calcination Temperature | 1100°C | 50-120 nm | - | - | [7] |

Characterization

To confirm the successful synthesis and determine the properties of the yttria nanoparticles, several characterization techniques are employed:

-

X-ray Diffraction (XRD): To verify the cubic crystalline phase of Y₂O₃ and estimate the crystallite size.[5][9]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology, particle shape, and degree of agglomeration.[7]

-

Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology at a higher resolution.[5][7]

-

Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.[5]

-

Thermogravimetric Analysis (TGA): Used to study the decomposition of the this compound precursor and determine the appropriate calcination temperature.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Thermal Decomposition of Yttrium Oxalate for the Synthesis of Yttrium Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yttrium oxide (Y₂O₃), or yttria, is a highly stable ceramic material with a wide range of applications, including in solid-state lasers, thermal barrier coatings, and as a host material for phosphors. One of the most common and reliable methods for synthesizing high-purity, nanocrystalline yttrium oxide is through the thermal decomposition of a yttrium oxalate precursor.[1] This method allows for excellent control over the final product's morphology, particle size, and surface area.

The thermal decomposition of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) is a multi-stage process that can be precisely controlled by temperature and atmosphere.[1][2] The process typically involves three main stages:

-

Dehydration: The initial precursor, this compound decahydrate, loses its water of hydration in one or more steps, typically starting at temperatures as low as 40°C.[1][2] Intermediate hydrates, such as the dihydrate, may be formed before the compound becomes fully anhydrous.[1]

-

Oxalate Decomposition & Intermediate Formation: Following dehydration, the anhydrous this compound decomposes. This stage, occurring at approximately 390-460°C, is complex and involves the formation of intermediate yttrium oxycarbonate species.[2][3] The exact composition of the oxycarbonate, such as (YO)₂CO₃, can be influenced by the temperature and the composition of the surrounding atmosphere.[2] The formation of this oxycarbonate intermediate is often accompanied by a significant increase in the material's specific surface area.[2][4]

-

Final Conversion to Yttrium Oxide: At higher temperatures, the intermediate oxycarbonate decomposes further, releasing carbon dioxide to form the final, stable yttrium oxide (Y₂O₃).[3] This final conversion is typically completed at temperatures between 700°C and 900°C.[3]

This document provides detailed protocols for the synthesis of the this compound precursor via co-precipitation and its subsequent thermal decomposition to produce yttrium oxide.

Experimental Protocols

Protocol 1: Synthesis of this compound (Y₂(C₂O₄)₃·10H₂O) Precursor via Co-Precipitation

This protocol describes a general co-precipitation method for synthesizing the this compound precursor.[5][6]

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic Acid (H₂C₂O₄)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer with hot plate

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., Büchner funnel) or centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M solution of yttrium nitrate hexahydrate by dissolving the calculated amount in deionized water.[7]

-

Precipitating Agent Solution Preparation: Prepare a 0.1 M solution of ammonium oxalate in deionized water.[7]

-

Precipitation: Heat both solutions to 40°C.[6][7] While stirring the ammonium oxalate solution vigorously, slowly add the yttrium nitrate solution. A white precipitate of this compound will form immediately.[5][7]

-

Aging: Continue stirring the resulting white suspension for 1 hour at 40°C to allow the precipitate to age and for the particle size distribution to homogenize.[6]

-

Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water to remove unreacted ions and byproducts. Perform a final wash with ethanol to aid in the subsequent drying process.[5][7]

-

Drying: Dry the washed this compound precipitate in an oven at a low temperature, typically 80°C, overnight to obtain a fine white powder.[5]

Protocol 2: Thermal Decomposition (Calcination) to Yttrium Oxide (Y₂O₃)

The dried this compound powder is calcined in a furnace to yield yttrium oxide. The final properties of the Y₂O₃ are highly dependent on the calcination temperature and duration.

Equipment:

-

High-temperature furnace (muffle or tube)

-

Ceramic crucible (e.g., alumina)

Procedure:

-

Place the dried this compound powder into a ceramic crucible.

-

Place the crucible in the furnace.

-

Heat the powder according to one of the following recommended temperature profiles, depending on the desired outcome.

Method A: Single-Step Calcination for High Surface Area Y₂O₃

-

This method aims to produce nanocrystalline yttrium oxide with a high specific surface area in a single heating step.[2]

-

Heating Profile: Ramp the furnace temperature to 550-650°C in an air atmosphere and hold for 2-4 hours.[2][6] A study found that optimal parameters for pure Y₂O₃ nanoparticles were calcination at 650°C for 4 hours.[6][8]

Method B: Two-Step Calcination via Oxycarbonate Intermediate

-

This method allows for the formation of a high-surface-area yttrium oxycarbonate intermediate, which is then converted to yttrium oxide at a relatively low temperature.[2]

-

Step 1 (Oxycarbonate Formation): Heat the precursor to 320–330°C in a flowing air or oxygen atmosphere.[2] Hold at this temperature until the mass change indicates the formation of yttrium oxycarbonate, (YO)₂CO₃. This step maximizes the specific surface area.[2]

-

Step 2 (Conversion to Oxide): Increase the temperature to 450°C and hold for an extended period (e.g., 24 hours) to fully convert the oxycarbonate to yttrium oxide.[2]

Data Presentation

The thermal decomposition process can be monitored using thermogravimetric analysis (TGA). The following tables summarize the expected stages and the influence of calcination on the final product.

Table 1: Key Stages in the Thermal Decomposition of this compound Decahydrate

| Stage | Approximate Temperature Range (°C) | Process | Gaseous Products | Solid Product |

|---|---|---|---|---|

| 1 | 40 - 250 | Dehydration | H₂O | Y₂(C₂O₄)₃·xH₂O -> Y₂(C₂O₄)₃ |

| 2 | 350 - 550 | Oxalate Decomposition | CO, CO₂ | Y₂(C₂O₄)₃ -> (YO)₂CO₃ |

| 3 | 550 - 900 | Oxycarbonate Decomposition | CO₂ | (YO)₂CO₃ -> Y₂O₃ |

(Data synthesized from multiple sources describing the general decomposition process of metal oxalates)[2][3][9]

Table 2: Effect of Calcination Conditions on Yttrium Oxide Properties

| Precursor | Calcination Temperature (°C) | Atmosphere | Specific Surface Area (m²/g) | Notes |

|---|---|---|---|---|

| Y₂(C₂O₄)₃·10H₂O | 320 - 330 | Air or O₂ | 60 - 90 | Product is intermediate (YO)₂CO₃.[2][4] |

| (YO)₂CO₃ | 450 | Air | 50 - 60 | Conversion of oxycarbonate to Y₂O₃.[2] |

| Y₂(C₂O₄)₃·10H₂O | 550 | Air | ~65 | Direct conversion to Y₂O₃.[2] |

| Y₂(C₂O₄)₃ | 650 | Air | 7.40 | Yielded semispherical Y₂O₃ nanoparticles.[6] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from the preparation of precursor solutions to the final characterization of the yttrium oxide product.

Chemical Transformation Pathway

This diagram outlines the chemical stages during the thermal decomposition of this compound decahydrate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Yttrium Oxalate as a Precursor for Advanced Ceramic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing yttrium oxalate (Y₂(C₂O₄)₃) as a precursor in the synthesis of high-purity yttrium-based ceramic materials. The use of this compound offers several advantages, including excellent control over stoichiometry, morphology, and the ability to produce fine, reactive powders upon calcination, which are essential for fabricating high-quality ceramics.

Introduction to this compound as a Ceramic Precursor

This compound is a key intermediate in the production of various advanced ceramics, including yttrium oxide (Y₂O₃), yttrium aluminum garnet (YAG, Y₃Al₅O₁₂), and yttrium barium copper oxide (YBCO, YBa₂Cu₃O₇₋ₓ) superconductors.[1][2][3] The thermal decomposition of this compound is a well-studied process that allows for the formation of yttria powders with controlled particle size and high specific surface area.[1][4] This precursor route is favored for its ability to yield high-purity oxides, as the oxalate decomposes cleanly into the oxide and gaseous byproducts (CO and CO₂).[1]

The properties of the final ceramic are highly dependent on the characteristics of the initial precursor powder. The precipitation conditions of this compound, such as reactant concentration, temperature, and pH, play a crucial role in determining the morphology and particle size of the precursor, which in turn influences the properties of the calcined ceramic powder.

Applications of Yttrium-Based Ceramics

Yttrium-based ceramics possess a unique combination of properties that make them suitable for a wide range of demanding applications:

-

Yttrium Oxide (Y₂O₃): Known for its high melting point, chemical stability, thermal stability, and transparency to infrared radiation.[1] It is used in applications such as high-temperature crucibles, IR windows, solid-state laser host materials, and as a sintering aid for other ceramics.[1][5]

-

Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂): A widely used solid-state laser host material when doped with active ions like neodymium (Nd³⁺) or erbium (Er³⁺).[6] Its high thermal conductivity and mechanical strength are critical for high-power laser applications. Pure YAG is also used for transparent ceramic armor and optical components.[6]

-

Yttrium Barium Copper Oxide (YBCO): A high-temperature superconductor with a critical temperature (Tc) above the boiling point of liquid nitrogen (77 K).[7][8] YBCO is used in the fabrication of superconducting magnets, fault current limiters, and high-frequency electronic devices.

Experimental Protocols

Synthesis of Nanocrystalline Yttrium Oxide (Y₂O₃) Powder

This protocol details the synthesis of high-purity, nanocrystalline yttria powder via the thermal decomposition of this compound.

3.1.1. Materials and Equipment

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ammonium hydroxide (for pH adjustment, optional)

-

Beakers and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Tube furnace with controlled atmosphere capabilities

-

Mortar and pestle or ball mill

3.1.2. Protocol for this compound Precipitation

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of yttrium nitrate hexahydrate in deionized water to create a 0.1 M solution.

-

Dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water to create a 0.1 M solution.

-

-

Precipitation:

-

Slowly add the oxalic acid solution to the yttrium nitrate solution while stirring continuously. A white precipitate of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) will form.[1]

-

The reaction temperature can be varied between room temperature and 100 °C to control particle size.[9] For finer particles, precipitation at a lower temperature is generally preferred.

-

-

Aging and Filtration:

-

Allow the precipitate to age in the mother liquor for a specified time (e.g., 1-3 hours) to ensure complete reaction and particle growth.[9]

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the filtered this compound precursor in a drying oven at a temperature between 80-110 °C for 12-24 hours to remove residual water.[10]

-

3.1.3. Protocol for Thermal Decomposition (Calcination)

The thermal decomposition of this compound to yttria is a multi-step process involving dehydration and oxalate decomposition.[1][11]

-

Place the dried this compound powder in an alumina crucible.

-

Insert the crucible into a tube furnace.

-

Heat the powder according to a controlled temperature program. The specific temperatures and holding times will determine the final properties of the yttria powder. Two exemplary methods are provided below.[1]

-

Method 1 (for high specific surface area): Heat to 320-330 °C in a flowing air or oxygen atmosphere to form an intermediate yttrium oxycarbonate. Then, heat to 450 °C for 24 hours to convert the oxycarbonate to yttrium oxide.[1]

-

Method 2 (direct decomposition): Heat directly to 550 °C in an air or oxygen atmosphere.[1]

-

-

After the calcination is complete, allow the furnace to cool down to room temperature.

-

The resulting white powder is nanocrystalline yttrium oxide. Gentle grinding with a mortar and pestle may be necessary to break up any soft agglomerates.

Synthesis of Yttrium Barium Copper Oxide (YBCO) Powder

This protocol outlines a co-precipitation method for synthesizing YBCO precursor powder using this compound.

3.2.1. Materials and Equipment

-

Yttrium nitrate (Y(NO₃)₃)

-

Barium nitrate (Ba(NO₃)₂)

-

Copper nitrate (Cu(NO₃)₂)

-

Oxalic acid

-

Polyethylene glycol (PEG)

-

Deionized water

-

Beakers and magnetic stirrer

-

Filtration apparatus

-

Drying oven

-

Tube furnace

3.2.2. Protocol for YBCO Precursor Co-precipitation

-

Prepare Metal Nitrate Solution (Solution A):

-

Prepare Oxalic Acid Solution (Solution B):

-

Prepare an aqueous solution of oxalic acid.[12]

-

-

Co-precipitation:

-

Slowly add the oxalic acid solution (Solution B) dropwise to the metal nitrate solution (Solution A) while stirring vigorously to form a co-precipitate of the metal oxalates.[12]

-

-

Filtration and Drying:

-

Filter the resulting precipitate and wash it thoroughly with deionized water.

-

Dry the precursor powder in an oven.

-

-

Calcination and Sintering:

Data Presentation

The properties of the final ceramic powder are highly influenced by the calcination parameters. The following table summarizes the effect of calcination temperature on the specific surface area of yttria derived from a this compound precursor.

| Precursor | Calcination Temperature (°C) | Atmosphere | Resulting Phase | Specific Surface Area (m²/g) | Reference |

| Y₂(C₂O₄)₃·10H₂O | 320-330 | Air/Oxygen | Yttrium Oxycarbonate | 60-90 | [1] |

| Yttrium Oxycarbonate | 450 (for 24h) | Air/Oxygen | Yttrium Oxide (Y₂O₃) | 50-60 | [1] |

| Y₂(C₂O₄)₃·10H₂O | 550 | Air/Oxygen | Yttrium Oxide (Y₂O₃) | 65 | [1] |

| This compound | 650 (for 4h) | Air | Yttrium Oxide (Y₂O₃) | 7.40 | [9] |

| This compound | 1073 (800) | Air | Yttrium Oxide (Y₂O₃) | - | [14] |

| La, Nd co-doped this compound | 1100 (for 4h) | - | Doped Yttrium Oxide | - | [15] |

Visualizations

Experimental Workflow for Ceramic Synthesis

Caption: Workflow for synthesizing ceramic powders from a this compound precursor.

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition stages of this compound to form yttrium oxide.

References

- 1. mdpi.com [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Yttrium aluminium garnet - Wikipedia [en.wikipedia.org]

- 7. Yttrium barium copper oxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102976744B - Preparation method for yttrium barium copper oxide superconductivity nanopowder - Google Patents [patents.google.com]

- 13. depts.ttu.edu [depts.ttu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Co-precipitation Synthesis of Yttrium Oxide Nanoparticles using an Oxalate Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of yttrium oxide (Y₂O₃) nanoparticles via the co-precipitation of an yttrium oxalate precursor. The document covers the synthesis methodology, characterization, and key applications in the biomedical field, with a focus on drug delivery and bioimaging.

Introduction

Yttrium oxide nanoparticles are of significant interest in various fields, including biomedicine, due to their unique properties such as high thermal stability, and utility as a host for various dopants for imaging applications. The co-precipitation method using an oxalate precursor is a widely employed technique for synthesizing Y₂O₃ nanoparticles. This method is favored for its relative simplicity, low cost, and ability to produce nanoparticles with controlled size and morphology, making it suitable for large-scale production.[1]

This document outlines the standard protocol for this synthesis and provides detailed application protocols for researchers interested in their biomedical applications.

Nanoparticle Synthesis: Co-precipitation of this compound

The synthesis of yttrium oxide nanoparticles via the oxalate co-precipitation route is a two-step process:

-

Co-precipitation: Yttrium salt (e.g., yttrium nitrate) is reacted with an oxalate source (e.g., ammonium oxalate) in an aqueous solution to form an insoluble this compound precipitate.

-

Calcination: The this compound precursor is then heated at a high temperature to decompose it into yttrium oxide nanoparticles.

Experimental Protocol: Yttrium Oxide Nanoparticle Synthesis

This protocol details the synthesis of yttrium oxide nanoparticles with a crystallite size in the range of 7-21 nm and a specific surface area of approximately 7.40 m²/g.[2][3]

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of yttrium nitrate hexahydrate. The concentration can be varied to control the final particle size.

-

In a separate beaker, prepare an aqueous solution of ammonium oxalate.

-

-

Co-precipitation Reaction:

-

Heat the yttrium nitrate solution to 40°C while stirring.

-

Slowly add the ammonium oxalate solution to the yttrium nitrate solution under vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture at 40°C for 1 hour to allow the precipitate to age.[2][3]

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Perform a final wash with ethanol.

-

Dry the washed precipitate in an oven at 80-100°C overnight.

-

-

Calcination:

Synthesis Workflow

Influence of Synthesis Parameters

The properties of the resulting yttrium oxide nanoparticles are highly dependent on the synthesis parameters.

Table 1: Effect of Synthesis Parameters on Y₂O₃ Nanoparticle Properties

| Parameter | Variation | Effect on Nanoparticle Properties | Reference(s) |

| pH | Increasing pH from 8 to 10 | Yttria powders made from the precursor at a pH of 8 are smaller in mean particle size and have a narrower size distribution than those made from a precursor at a pH of 10. | [1] |

| Calcination Temperature | Increasing Temperature | Leads to an increase in crystallite size and degree of agglomeration. | [4] |

| Precursor Concentration | Increasing Concentration | Can lead to an increase in nanoparticle size. | [5] |

| Surfactant | Addition of Surfactants | Can influence the morphology and prevent agglomeration. | [1][6] |